molecular formula C17H19ClN2O2 B1385010 N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide CAS No. 1020055-10-0

N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide

Cat. No. B1385010
CAS RN: 1020055-10-0
M. Wt: 318.8 g/mol
InChI Key: ZVBGGGZYOLJADR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, N-(3-amino-4-chlorophenyl) acylamides, can be prepared by reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(3-Amino-4-chlorophenyl)-4-methylbenzamide, has a molecular formula of C14H13ClN2O . Another related compound, N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide, has a molecular formula of C15H15ClN2O .


Chemical Reactions Analysis

The synthesis of N-(3-amino-4-chlorophenyl) acylamides involves a reaction between 1-chloro-2,4-diaminobenzene and an acyl chloride . The specifics of this reaction and the conditions under which it occurs could provide insight into the chemical reactions of N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide.


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(3-Amino-4-chlorophenyl)propanamide, include a density of 1.3±0.1 g/cm3, a boiling point of 397.3±32.0 °C at 760 mmHg, and a molecular weight of 198.649 .

Scientific Research Applications

Structure-Affinity Relationship Studies

  • N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide has been used as a lead compound in studies exploring structure-affinity relationships. For instance, modifications to its structure were analyzed to determine their impact on binding profiles at dopamine D(4) and D(2) receptors, as well as serotonin 5-HT(1A) and adrenergic alpha(1) receptors. These studies contribute to our understanding of receptor-ligand interactions and can guide the development of targeted therapies (Perrone et al., 2000).

Reductive Chemistry and Cytotoxicity

  • Research into the reductive chemistry of related compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, sheds light on the chemical properties and potential applications of N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide. These studies are significant for understanding the bioreductive properties and cytotoxic effects of these compounds, which can be crucial in cancer treatment (Palmer et al., 1995).

Characterization of Tritium Labeled Compounds

  • The compound has been used to study the tritium labeling of benzamide functionality. These studies are essential for pharmaceutical research, as tritium labeling helps in tracking the distribution and metabolism of drugs within biological systems (Hong et al., 2015).

Antiviral Research

  • Novel derivatives of N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide have been explored as potent inhibitors of human adenovirus (HAdV), highlighting their potential in antiviral therapy. Such research is crucial in developing effective treatments for viral infections (Xu et al., 2020).

Molecular Modeling and Intermolecular Interactions

  • The compound has been used in molecular modeling studies to understand intermolecular interactions. These studies provide insights into the molecular structure, which is valuable for drug design and material science applications (Karabulut et al., 2014).

Antidiabetic Studies

  • Derivatives of this compound have been synthesized and evaluated for their antidiabetic potential. Such research is important for developing new therapeutic agents for diabetes management (Thakral et al., 2020).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)11-13/h4-9,11H,2-3,10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBGGGZYOLJADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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